molecular formula C18H12O3 B3005081 3-formylphenyl 1-naphthoate CAS No. 431909-08-9

3-formylphenyl 1-naphthoate

Cat. No.: B3005081
CAS No.: 431909-08-9
M. Wt: 276.291
InChI Key: XINIPTRWPMSUJD-UHFFFAOYSA-N
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Description

3-Formylphenyl 1-naphthoate is an organic compound with the molecular formula C18H12O3 It is characterized by the presence of a formyl group attached to a phenyl ring, which is further connected to a naphthalene moiety through an ester linkage

Mechanism of Action

Mode of Action

3-Formylphenyl naphthalene-1-carboxylate, as a carboxylic acid derivative, may undergo various reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .

Biochemical Pathways

Compounds with similar structures, such as naphthalene, have been shown to enhance the biodegradation of other compounds like phenanthrene by certain microorganisms . This suggests that 3-Formylphenyl naphthalene-1-carboxylate might also interact with biochemical pathways related to the metabolism of aromatic compounds.

Action Environment

The action, efficacy, and stability of 3-Formylphenyl naphthalene-1-carboxylate can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other compounds can influence its action, as seen in the case of naphthalene enhancing the biodegradation of phenanthrene .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-formylphenyl 1-naphthoate typically involves the esterification of 3-formylphenol with 1-naphthoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 3-Formylphenyl 1-naphthoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Formylphenyl 1-naphthoate has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Formylphenyl 1-naphthoate is unique due to the presence of both a formyl group and a naphthalene moiety. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry .

Properties

IUPAC Name

(3-formylphenyl) naphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O3/c19-12-13-5-3-8-15(11-13)21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINIPTRWPMSUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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